molecular formula C13H12N2O B1174232 (E)-(2-Aminophenyl)(phenyl)methanone oxime CAS No. 15185-37-2

(E)-(2-Aminophenyl)(phenyl)methanone oxime

Cat. No.: B1174232
CAS No.: 15185-37-2
M. Wt: 212.25 g/mol
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Description

Significance of Oxime Derivatives in Organic and Coordination Chemistry

Oxime derivatives are a class of organic compounds that have garnered significant interest in both organic and coordination chemistry. nih.gov Their importance in organic synthesis stems from their utility as versatile intermediates. numberanalytics.com Oximes can be readily converted into a variety of other functional groups, including amines, nitriles, and nitro compounds. nih.gov This reactivity makes them valuable building blocks in the synthesis of complex molecules, finding applications in diverse fields such as pharmaceuticals, materials science, and analytical chemistry. numberanalytics.comnumberanalytics.com

One of the most notable industrial applications of oximes is in the production of caprolactam, which is the precursor to Nylon-6. nih.govacs.org The synthesis of caprolactam from cyclohexanone (B45756) oxime is a testament to the large-scale importance of oxime chemistry. acs.org In the realm of medicinal chemistry, oxime functionalities are present in various drugs and are recognized for their biological activities. nih.gov

In coordination chemistry, oximes and their derivatives are effective ligands, capable of forming stable complexes with a wide range of transition metals. researchgate.net The ability of the oxime group to coordinate with metal ions has led to the development of new catalysts and materials with unique properties. researchgate.net

The Role of Imines and Oximes in Synthetic Methodologies

Imines, often referred to as Schiff bases, and oximes are fundamental intermediates in the synthesis of nitrogen-containing organic compounds. researchgate.netmasterorganicchemistry.com Imines contain a carbon-nitrogen double bond and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com Oximes are a specific type of imine with a hydroxyl group attached to the nitrogen atom, having the general formula RR'C=N-OH. byjus.com

The standard method for preparing oximes involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632). byjus.comnih.govwikipedia.org This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.combyjus.com The versatility of oximes in synthetic methodologies is highlighted by their subsequent reactions. For instance, they can be reduced to form primary amines or undergo the Beckmann rearrangement to produce amides, a reaction crucial for the synthesis of caprolactam. masterorganicchemistry.combyjus.com The inherent reactivity of the N-O bond in oximes also allows for a range of transformations, including cycloaddition reactions and reactions involving iminyl radicals, which opens up pathways to various heterocyclic compounds and functionalized molecules. nsf.govresearchgate.net

Overview of Aminophenyl Ketoximes in Contemporary Chemical Research

Aminophenyl ketoximes represent a specific subclass of oximes that are subjects of contemporary chemical research. The presence of an amino group on the phenyl ring introduces additional reactivity and potential for functionalization. cymitquimica.com This amino group can influence the electronic properties of the molecule and participate in hydrogen bonding, which in turn affects its solubility, stability, and reactivity. cymitquimica.com

Research into aminophenyl ketoximes often involves their synthesis from the corresponding aminobenzophenones. For example, 2-aminobenzophenone (B122507) is a precursor for the title compound and its derivatives have been investigated for interesting properties such as mechanoresponsive fluorescence. nih.gov The synthesis of 2-aminobenzophenones can be achieved through various methods, including those utilizing aryne chemistry. nih.gov

The coordination chemistry of ligands derived from 2-(2′-aminophenyl)benzothiazole, which shares the aminophenyl motif, is an emerging field with the potential to create highly functional materials with applications in sensing and light-emitting processes. mdpi.com This suggests that the coordination chemistry of aminophenyl ketoximes like (E)-(2-aminophenyl)(phenyl)methanone oxime could also yield novel metal complexes with interesting properties.

Isomeric Considerations: Emphasis on the (E)-Configuration

A key structural feature of oximes derived from unsymmetrical ketones is the potential for stereoisomerism around the C=N double bond. wikipedia.org This results in two geometric isomers, designated as (E) and (Z). wikipedia.org Historically, the terms syn and anti were used to describe these isomers. wikipedia.org For the specific case of this compound, the (E) configuration indicates that the hydroxyl group on the nitrogen and the higher-priority substituent on the carbon (the 2-aminophenyl group) are on opposite sides of the C=N double bond.

The synthesis of oximes often yields a mixture of both (E) and (Z) isomers, and their separation can be achieved by standard laboratory techniques like crystallization. wikipedia.orgresearchgate.net The ratio of the isomers formed can be influenced by reaction conditions such as temperature. researchgate.net While some studies suggest that the (Z)-isomer is often the more stable form for many oximes nih.gov, the selective synthesis and isolation of the (E)-isomer can be challenging. researchgate.net

Interestingly, a patented process describes the conversion of the anti-oxime (β-form) of a 2-aminobenzophenone, which corresponds to the (E)-isomer, into the syn-oxime (α-form), or the (Z)-isomer. google.com This conversion is achieved by heating the (E)-isomer in a solvent such as xylene or a monohalogenated aromatic hydrocarbon. google.com This demonstrates that the isomers can be interconverted, providing a pathway to the desired stereoisomer.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15185-37-2 cymitquimica.comchemshuttle.com
Molecular Formula C₁₃H₁₂N₂O chemshuttle.com
Molecular Weight 212.252 g/mol chemshuttle.com

Table 2: General Spectroscopic Data for Oximes

Spectroscopic TechniqueCharacteristic Bands/SignalsSource
Infrared (IR) Spectroscopy ~3600 cm⁻¹ (O-H stretch) byjus.comwikipedia.org
~1665 cm⁻¹ (C=N stretch) byjus.comwikipedia.org
~945 cm⁻¹ (N-O stretch) byjus.comwikipedia.org

Table 3: Precursor Compound Information: 2-Aminobenzophenone

PropertyValueSource
IUPAC Name (2-aminophenyl)-phenylmethanone nih.govchemeo.com
CAS Number 2835-77-0 nih.govchemeo.com
Molecular Formula C₁₃H₁₁NO nih.govchemeo.com
Molecular Weight 197.23 g/mol nih.govchemeo.com
Crystal System Monoclinic nih.gov
Space Group P 1 21/c 1 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLNPQQBAZTBIO-FYWRMAATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51674-05-6
Record name 2-AMINOBENZOPHENONE OXIME
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Synthetic Methodologies for E 2 Aminophenyl Phenyl Methanone Oxime

Classical Approaches to Oxime Formation

The traditional and most direct method for synthesizing oximes is the condensation reaction between a ketone or aldehyde and a hydroxylamine (B1172632) derivative.

The synthesis of (2-Aminophenyl)(phenyl)methanone oxime typically involves the reaction of 2-aminobenzophenone (B122507) with hydroxylamine hydrochloride. researchgate.net This reaction is generally carried out in a suitable solvent, such as ethanol, and may be facilitated by the presence of a base to neutralize the hydrochloric acid released during the reaction. The base, often sodium hydroxide (B78521) or sodium carbonate, plays a crucial role in driving the reaction to completion. patsnap.comgoogle.com The reaction typically proceeds by refluxing the mixture for a set period. d-nb.info For instance, a general procedure involves stirring and refluxing a mixture of the ketone, hydroxylamine hydrochloride, and a base in an alcoholic solvent. d-nb.info

Interactive Table 1: Typical Reaction Conditions for the Synthesis of Oximes from Ketones

Starting MaterialReagentsSolventConditionsYield (%)Reference
2'-AminoacetophenoneHydroxylamine hydrochloride, Sodium hydroxideEthanol/Water60 °C, 1 h76.9 nih.gov
Benzophenone (B1666685)Hydroxylamine hydrochloride, Sodium hydroxideEthanol/WaterReflux, 5 min98-99 google.com
2-Amino-5-chlorobenzophenoneHydroxylamine hydrochloride, Sodium hydroxideEthanolReflux, 3 hNot specified patsnap.com

Stereoselective Synthesis Strategies for the (E)-Isomer

The condensation of unsymmetrical ketones like 2-aminobenzophenone with hydroxylamine can lead to a mixture of two geometric isomers: the (E)- and (Z)-oximes. In many applications, a single, pure isomer is required. Classical methods often yield a mixture of isomers, with the (E)-isomer sometimes being the major product. d-nb.info However, specific strategies can be employed to favor the formation of the (E)-isomer.

One effective strategy involves the isomerization of the less stable (Z)-isomer (also referred to as the β-form) to the more stable (E)-isomer (α-form). This can be achieved by heating a mixture of the isomers in a high-boiling point solvent. A patented process describes the conversion of a mixture of 2-aminobenzophenone oxime isomers to the α-oxime (E-isomer) by refluxing in a solvent such as a halogenated aromatic hydrocarbon (e.g., chlorobenzene) or xylene. google.com This thermal equilibration drives the conversion to the thermodynamically more stable (E)-isomer.

Interactive Table 2: Solvent Effect on the Isomerization to (E)-2-aminobenzophenone oxime

Starting Isomer MixtureSolventConditionOutcomeReference
(E/Z)-2-amino-5-chlorobenzophenone oximeChlorobenzeneReflux, overnightPure (E)-isomer d-nb.info
(Z)-2-amino-5-chlorobenzophenone oximeXyleneReflux, 20 hoursCrystalline (E)-isomer d-nb.info

Advanced Synthetic Routes and Methodological Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods.

While classical methods often require stoichiometric amounts of reagents, catalytic approaches aim to improve efficiency and reduce waste. The formation of oximes can be accelerated by nucleophilic catalysts. Studies have shown that aniline (B41778) and its derivatives can act as effective catalysts for oxime ligation reactions. nih.gov For instance, p-phenylenediamine (B122844) has been reported to be a superior catalyst for oxime formation at neutral pH compared to aniline. nih.gov Although not specifically documented for (E)-(2-Aminophenyl)(phenyl)methanone oxime, this catalytic system presents a promising avenue for its synthesis under milder conditions. The proposed mechanism involves the formation of a more reactive Schiff base intermediate between the catalyst and the ketone, which then readily reacts with hydroxylamine.

Green chemistry principles are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. For oxime synthesis, several green methodologies have been developed. One such approach is the use of solvent-free reaction conditions, such as grindstone chemistry. d-nb.info This method involves the simple grinding of the reactants, often with a solid catalyst like bismuth(III) oxide (Bi2O3), at room temperature. d-nb.info This technique eliminates the need for hazardous organic solvents, reduces reaction times, and simplifies work-up procedures. Another green approach involves the use of water as a solvent, which is an environmentally benign medium for many chemical transformations. jetir.org

Interactive Table 3: Comparison of Traditional vs. Potential Green Synthesis Approaches for Oximes

MethodSolventCatalystConditionsAdvantagesReference
TraditionalEthanol/WaterBase (stoichiometric)RefluxHigh yield google.com
Grindstone ChemistryNoneBi2O3 (catalytic)Room Temperature, GrindingSolvent-free, fast, simple work-up d-nb.info
Aqueous SynthesisWater(Diacetoxyiodo)benzene (catalytic)RefluxEnvironmentally benign solvent jetir.org

Derivatization Strategies of the Parent Compound

The this compound molecule possesses two primary reactive sites for derivatization: the primary amino group (-NH2) and the oxime hydroxyl group (-OH). These functional groups allow for a range of chemical modifications to synthesize new compounds with potentially interesting properties.

One documented derivatization involves the reaction of the amino group. For example, 2-aminobenzophenone oxime can undergo condensation with aldehydes or ketones in acidic conditions to form Schiff base derivatives, specifically 2-(N-arylmethylideneamine)benzophenone oximes. cymitquimica.com This reaction provides a straightforward method to introduce a variety of substituents onto the parent molecule.

Other potential derivatizations, while not explicitly reported for this specific compound, can be inferred from the known reactivity of amino and oxime groups. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The oxime hydroxyl group can be alkylated or acylated to form oxime ethers and esters, respectively. These derivatives are valuable intermediates in organic synthesis, for instance, in the Beckmann rearrangement to form amides.

Interactive Table 4: Potential Derivatization Reactions of this compound

Reactive SiteReaction TypeReagentsPotential Product Class
Amino Group (-NH2)Schiff Base FormationAldehydes/Ketones, Acid catalystImines (Schiff Bases)
Amino Group (-NH2)AcylationAcyl chlorides, AnhydridesAmides
Amino Group (-NH2)AlkylationAlkyl halidesSecondary/Tertiary Amines
Oxime Group (-NOH)O-AlkylationAlkyl halides, BaseOxime Ethers
Oxime Group (-NOH)O-AcylationAcyl chlorides, AnhydridesOxime Esters

Functionalization of the Amine Moiety

The primary amino group in this compound is a key site for synthetic modifications, including acylation, alkylation, and diazotization reactions. These transformations are fundamental in creating a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. For instance, the acylation of this compound with acetyl chloride would yield (E)-N-(2-(hydroxyimino(phenyl)methyl)phenyl)acetamide. These N-acyl compounds are important intermediates; for example, they can undergo intramolecular cyclization to form quinazoline (B50416) 3-oxides. nih.gov

Alkylation: The nucleophilic character of the primary amine allows for alkylation reactions with various alkyl halides. This process can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of substituents onto the aromatic ring.

Table 1: Functionalization of the Amine Moiety

Reaction Reagent Product Type
Acylation Acetyl chloride N-Acetylated oxime
Alkylation Methyl iodide N-Methylated oxime
Diazotization NaNO₂, HCl Diazonium salt

Modifications of the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic substitution reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aminophenyl ring.

Halogenation, Nitration, and Sulfonation: Standard electrophilic aromatic substitution protocols can be employed to introduce halogen, nitro, and sulfonic acid groups onto the aromatic rings. The presence of the activating amino group facilitates these reactions, which can often proceed under mild conditions. The substitution pattern will be dictated by the directing effects of the existing substituents.

Table 2: Modifications of the Aromatic Rings

Reaction Reagent Expected Product Feature
Halogenation Br₂/FeBr₃ Brominated aromatic ring
Nitration HNO₃/H₂SO₄ Nitrated aromatic ring
Sulfonation SO₃/H₂SO₄ Sulfonated aromatic ring

Transformations at the Oxime Carbon

The oxime functionality is a versatile platform for various chemical transformations, most notably the Beckmann rearrangement.

Beckmann Rearrangement: This classic acid-catalyzed rearrangement converts an oxime into an N-substituted amide. wikipedia.orgorganic-chemistry.org The reaction involves the migration of the group anti-periplanar to the hydroxyl group of the oxime. In the case of this compound, the phenyl group is anti to the hydroxyl group, and its migration would lead to the formation of N-(2-aminophenyl)benzamide. This rearrangement is a powerful tool for the synthesis of amides and lactams from ketones and cyclic ketones, respectively. nih.govresearchgate.netmasterorganicchemistry.com The reaction is often promoted by strong acids like sulfuric acid or phosphorus pentachloride. wikipedia.org

Cyclization Reactions: The bifunctional nature of this compound, possessing both a nucleophilic amine and an oxime, makes it an excellent precursor for the synthesis of various heterocyclic compounds. For instance, reaction with arylisothiocyanates in the presence of iodine and dimethylsulfoxide (DMSO) at room temperature can afford 2-(arylamino)-4-phenylquinazoline 3-oxide derivatives in high yields. nih.gov This transformation proceeds through the initial formation of a thiourea (B124793) intermediate, followed by an iodine-mediated intramolecular cyclization. nih.gov

Table 3: Transformations at the Oxime Carbon

Reaction Reagent/Condition Product Type
Beckmann Rearrangement H₂SO₄ N-Aryl benzamide (B126)
Cyclization Arylisothiocyanate, I₂, DMSO Quinazoline 3-oxide

Chemical Reactivity and Transformations of E 2 Aminophenyl Phenyl Methanone Oxime

Reactivity of the Oxime Functional Group

The oxime functional group, characterized by the C=N-OH moiety, is a hub of chemical reactivity. It can undergo hydrolysis, reduction, rearrangement, and participate in cycloaddition and condensation reactions.

The formation of an oxime from a ketone is a reversible process. Under aqueous acidic conditions, (E)-(2-Aminophenyl)(phenyl)methanone oxime can be hydrolyzed back to its parent ketone, (2-Aminophenyl)(phenyl)methanone, and hydroxylamine (B1172632). This reversion reaction is a standard transformation for oximes and is crucial for either regenerating the ketone for other synthetic steps or when the oxime is used as a temporary protecting group for the carbonyl function.

The carbon-nitrogen double bond of the oxime is susceptible to reduction, providing a synthetic route to primary amines or, under certain conditions, hydroxylamines. Catalytic hydrogenation is a common and efficient method for this transformation. mdpi.com The choice of catalyst and reaction conditions plays a critical role in determining the final product. encyclopedia.pub

Noble metal catalysts such as Palladium (Pd) and Platinum (Pt) are frequently employed. encyclopedia.pub Studies have shown that Pd-based catalysts tend to promote the initial cleavage of the N-O bond, whereas Pt catalysts often favor the reduction of the C=N bond first. encyclopedia.pub Non-noble metal catalysts, particularly those based on Nickel (Ni) and Cobalt (Co), are also effective for the hydrogenation of oximes to primary amines. mdpi.comencyclopedia.pub Furthermore, iridium-based catalysts have been developed for the hydrogenation of oximes, often operating under specific conditions of temperature and pressure. google.com

Table 1: Catalytic Systems for the Reduction of Oximes

Catalyst System Typical Conditions Primary Product
Pd/C H₂, Acidic medium (e.g., AcOH, H₂SO₄) Primary Amine encyclopedia.pub
Pt/C H₂, Acidic medium (e.g., AcOH, H₂SO₄) N-Hydroxylamine encyclopedia.pub
Raney Nickel H₂, Alcoholic solvent (e.g., EtOH) Primary Amine
Iridium Complexes H₂ (10-50 bar), Alcohol solvent, 10-60°C N-Hydroxylamine google.com

The Beckmann rearrangement is a signature reaction of ketoximes, transforming them into N-substituted amides under acidic conditions. wikipedia.org This reaction is catalyzed by a variety of protic and Lewis acids, such as sulfuric acid, polyphosphoric acid, phosphorus pentachloride, and thionyl chloride. wikipedia.orgnumberanalytics.com The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.orgchem-station.com

For this compound, the geometry of the oxime dictates which group—the phenyl or the 2-aminophenyl group—migrates. Assuming the (E)-configuration where the hydroxyl group is anti to the phenyl group, the phenyl group would migrate to the nitrogen atom. The resulting intermediate is then attacked by water, and after tautomerization, yields N-(2-aminophenyl)benzamide. Conversely, if the (Z)-isomer were to rearrange, the product would be 2-aminobenzoic anilide. The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com

Table 2: Common Reagents for the Beckmann Rearrangement

Reagent Description
Sulfuric Acid (H₂SO₄) A strong protic acid, commonly used in commercial applications. wikipedia.orgnumberanalytics.com
Phosphorus Pentachloride (PCl₅) A classic reagent that converts the hydroxyl into a better leaving group. numberanalytics.com
Tosyl Chloride (TsCl) Forms a tosylate ester with the oxime, which is an excellent leaving group. wikipedia.org
Cyanuric Chloride / ZnCl₂ A catalytic system that activates the hydroxyl group for rearrangement. wikipedia.orgchem-station.com
Polyphosphoric Acid (PPA) A strong acid and dehydrating agent that effectively promotes the reaction. wikipedia.org

The oxime functionality can participate in various cycloaddition reactions, although this often requires prior activation of the hydroxyl group (e.g., through O-acylation). For instance, O-acyl oximes have been shown to undergo [3+2] cycloaddition reactions with α,β-unsaturated aldehydes to form multifunctionalized pyrroles. rsc.org While not directly demonstrated for this compound, its structural similarity to other reactive oximes suggests potential for such transformations.

Similarly, the broader class of 2-aminophenyl ketones, the precursors to the title oxime, are known to engage in [4+2] cycloaddition reactions with various partners to construct fused heterocyclic systems like tetrahydroquinazolines. researchgate.netresearchgate.net This highlights the synthetic potential of the core scaffold. Condensation reactions are also characteristic of the parent ketone; for example, it can react with thiosemicarbazide (B42300) to form (2-Aminophenyl)(phenyl)methanone thiosemicarbazone, indicating the reactivity of the carbonyl group that is masked in the oxime form. sigmaaldrich.com

Reactivity of the Primary Aromatic Amine Group

The primary aromatic amine (-NH₂) group on the phenyl ring is a nucleophilic center that readily participates in a variety of fundamental organic reactions.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and basic. It can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield (E)-(2-acetamidophenyl)(phenyl)methanone oxime. This reaction is fundamental in protecting the amine group or in building more complex molecular structures.

Alkylation of the primary amine can also be achieved using alkylating agents like alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salts. The synthesis of related 2-aminobenzophenone (B122507) derivatives often involves steps to manage the reactivity of this amino group. nih.gov

Schiff Base Formation and Condensation Reactions

The primary amino group (-NH2) on the aniline (B41778) moiety of this compound is a key site of reactivity, readily participating in Schiff base formation and subsequent condensation reactions. This reactivity is fundamental to its use as a building block in synthetic organic chemistry.

A significant application of this reactivity is in the synthesis of quinazoline (B50416) 3-oxides. The reaction of this compound with arylisothiocyanates in the presence of iodine and dimethylsulfoxide (DMSO) yields 2-(arylamino)-4-phenylquinazoline 3-oxide derivatives in high yields. nih.govresearchgate.net The initial step of this transformation is the condensation of the nucleophilic amino group of the oxime with the electrophilic carbon of the arylisothiocyanate to form a thiourea (B124793) intermediate. nih.govresearchgate.net This is followed by an iodine-mediated intramolecular cyclization and subsequent aromatization to afford the final quinazoline 3-oxide product. nih.govresearchgate.net

This reaction demonstrates the utility of the amino group in forming new carbon-nitrogen bonds, leading to complex heterocyclic structures. The general principle of Schiff base formation involves the reaction of a primary amine with an aldehyde or ketone, and while the reaction with isothiocyanates is a related condensation, the nucleophilicity of the amino group is the driving force. nih.govresearchgate.net

Table 1: Synthesis of 2-(Arylamino)-4-phenylquinazoline 3-oxide Derivatives

EntryArylisothiocyanate (R group)Product Yield (%)Reference
1Phenyl98 nih.gov
24-Methylphenyl96 nih.gov
34-Methoxyphenyl95 nih.gov
44-Chlorophenyl94 nih.gov
54-Bromophenyl96 nih.gov

Electrophilic and Nucleophilic Substitutions on the Aniline Moiety

The aniline moiety, consisting of the primary amino group and its attached phenyl ring, exhibits characteristic reactivity towards both electrophiles and nucleophiles.

The amino group itself is strongly nucleophilic, as demonstrated by its condensation reactions. nih.govresearchgate.net The aromatic ring of the aniline portion is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the -NH2 group. wikipedia.org This group directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the position para to the amino group (position 5 of the ring) and the open ortho position (position 3) are the most likely sites for electrophilic attack. The other ortho position is blocked by the (phenyl)methanone oxime substituent. Steric hindrance from this bulky ortho substituent may favor substitution at the para position.

Nucleophilic aromatic substitution on the aniline ring is generally unfavorable due to its high electron density. Such reactions typically require the presence of a strong electron-withdrawing group on the aromatic ring and a good leaving group, which are not intrinsically present in the parent molecule.

Reactivity of the Phenyl Rings

The molecule contains two distinct phenyl rings whose reactivity is governed by their respective substituents.

As discussed previously, the phenyl ring bearing the amino group is activated towards electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com Conversely, the second phenyl ring, which is attached to the carbon of the oxime group (C=N-OH), is expected to be deactivated. The imine-like carbon is electron-withdrawing, pulling electron density from this phenyl ring and making it less susceptible to attack by electrophiles. Standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would therefore be expected to occur preferentially on the activated aniline ring. masterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comnih.gov For this compound to participate directly in these reactions, it would typically need to be functionalized with a leaving group, such as a halide (Br, I) or a triflate, on one of the phenyl rings. thermofisher.com For instance, halogenation of one of the aromatic rings via electrophilic aromatic substitution could install a reactive handle. The resulting aryl halide could then undergo oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0)), initiating the catalytic cycle for a cross-coupling reaction. thermofisher.com While no specific examples involving the title compound are prevalent in the literature, its structure provides a scaffold that could be readily adapted for such advanced synthetic applications.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its reactivity and optimizing synthetic routes.

One of the key documented transformations is its conversion to quinazoline 3-oxides. nih.govresearchgate.net The mechanism proceeds as follows:

Condensation: The nucleophilic amino group of the oxime attacks the electrophilic carbon of an arylisothiocyanate to form a thiourea intermediate. nih.govresearchgate.net

Iodine-Mediated Cyclization: Molecular iodine mediates an intramolecular cyclization of the thiourea. This is proposed to occur via the formation of an N-C and S-I bond, creating a cyclic intermediate. nih.govresearchgate.net

Aromatization: The cyclic intermediate then undergoes aromatization by eliminating hydrogen iodide (HI) and elemental sulfur (S) to furnish the stable 2-(arylamino)-4-phenylquinazoline 3-oxide product. nih.govresearchgate.net

Another fundamental transformation relevant to the oxime functional group is the Beckmann rearrangement . This is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. wikipedia.orgnumberanalytics.com Although specific studies on the Beckmann rearrangement of this compound are not detailed, the general mechanism provides insight into a potential reaction pathway for this molecule. masterorganicchemistry.comorganic-chemistry.orgchem-station.com

The general mechanism for the Beckmann rearrangement involves:

Protonation: An acid catalyst protonates the oxime's hydroxyl group, converting it into a good leaving group (water). numberanalytics.commasterorganicchemistry.com

Rearrangement/Migration: In a concerted step, the group that is anti-periplanar (trans) to the leaving group on the nitrogen atom migrates from the carbon to the nitrogen. This migration occurs simultaneously with the departure of the leaving group (water), breaking the N-O bond and forming a nitrilium ion intermediate. masterorganicchemistry.comorganic-chemistry.orgchem-station.com For this compound, the group anti to the hydroxyl is the phenyl group.

Hydration and Tautomerization: A water molecule attacks the electrophilic carbon of the nitrilium ion. Subsequent deprotonation and tautomerization of the resulting imidic acid form leads to the final, stable amide product. masterorganicchemistry.com

This rearrangement is stereospecific, and the choice of migrating group is determined by the stereochemistry of the oxime. wikipedia.orgchem-station.com

Coordination Chemistry of E 2 Aminophenyl Phenyl Methanone Oxime

Ligand Properties and Coordination Modes

(E)-(2-Aminophenyl)(phenyl)methanone oxime, also known as 2-aminobenzophenone (B122507) oxime, is a versatile ligand due to the presence of multiple functional groups capable of coordinating to metal centers. cymitquimica.comchemical-suppliers.euchemicalbook.comsigmaaldrich.comchemsigma.comchemicalbook.com Its coordination behavior is dictated by the interplay of its electronic and steric properties.

N-Donor Capabilities of the Oxime and Amine Groups

The primary donor sites on the this compound ligand are the nitrogen atoms of the oxime and the primary amine groups. The oxime nitrogen, with its lone pair of electrons, is a potent coordination site. The geometry of the oxime group can influence the stability and structure of the resulting metal complexes.

The amine group (-NH2) attached to the phenyl ring also possesses a lone pair of electrons on the nitrogen atom, making it an effective donor. The presence of both the oxime and amine functionalities allows for multiple modes of coordination, making it a versatile chelating agent.

Chelating Behavior: Bidentate and Tridentate Architectures

This compound can act as a chelating ligand, forming stable ring structures with metal ions. Its behavior can be classified into two main architectures:

Bidentate Coordination: The most common mode of coordination involves the nitrogen atoms of the oxime group and the primary amine group, forming a stable five-membered chelate ring with a metal ion. This bidentate N,N-coordination is prevalent in many transition metal complexes. In some instances, particularly with Schiff base derivatives of related compounds, a bidentate N,O-coordination can occur where the oxygen of a deprotonated oxime group and a nitrogen donor are involved.

Tridentate Coordination: Under certain conditions, the ligand can exhibit tridentate behavior. This typically involves the coordination of the oxime nitrogen, the amine nitrogen, and the deprotonated oxime oxygen atom. This mode of coordination leads to the formation of two fused chelate rings, resulting in highly stable complexes. The potential for tridentate coordination is often realized in reactions where the oxime proton is abstracted.

Tautomerism and its Influence on Coordination

Tautomerism, the isomerization involving the migration of a proton, can play a significant role in the coordination chemistry of oximes. While less common for the oxime form itself, related Schiff base derivatives can exhibit tautomeric equilibria. For instance, the presence of an imine group can lead to keto-enol or imine-enamine tautomerism, which can alter the available donor atoms and their properties. The specific tautomeric form present can be influenced by the solvent, pH, and the nature of the metal ion, thereby dictating the coordination mode and the resulting complex's structure and stability.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Pd, Pt, Ru, Mn, Zn)

A wide range of transition metal complexes with ligands analogous to this compound have been synthesized and studied. While specific data for the title compound is limited, the general characteristics can be inferred from these related systems.

Table 1: Representative Transition Metal Complexes with Related Oxime and Schiff Base Ligands

Metal IonLigand SystemCoordination ModeGeometryKey FindingsReference
Cu(II) 2-iminocoumarin derivativesBidentate (N,O)Square PlanarPotent growth inhibitory activity against cancer cell lines. nih.gov
Ni(II) α-aminooxime from (R)-limoneneTridentate (N,N,N)Distorted OctahedralDinuclear complex with bridging chloride ions.
Co(II) Diphenylphosphine derivativesTetrahedralActive in the polymerization of 1,3-butadiene.
Fe(II/III) Schiff base derivativesBidentate (N,O)OctahedralCharacterized by Mössbauer and ESR spectroscopy.
Pd(II) Phosphinoylide ligandMonodentate (C)Square PlanarSelective C-coordination observed. rsc.org
Pt(II) Amidoxime (B1450833) derivativesBidentate (N,O)Square PlanarpH-dependent selective formation of cytotoxic complexes. rsc.orgspbu.ruresearchgate.net
Ru(II/III) Phenylazopyridine ligandsBidentate (N,N)OctahedralCatalytic oxidation of glutathione. nih.gov
Mn(II/III) Aromatic oximesBridgingTrinuclear, Hexanuclear, OctanuclearFormation of various manganese clusters with interesting magnetic properties. rsc.org
Zn(II) N-sulfonyl anilino derivativesBidentate (N,N)TetrahedralLuminescent properties and biological activity studied. mdpi.com

Characterization of these complexes typically involves:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N (oxime) and N-H (amine) bonds upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed information about the ligand environment and the structure of the complex in solution.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, ESR gives insights into the electronic structure and the environment of the unpaired electron(s).

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in ascertaining the oxidation state and geometry of the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, based on the behavior of similar ligands, it is expected to form stable complexes with elements such as zinc. mdpi.com Zinc(II), with its d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. The coordination would likely involve the nitrogen donors of the oxime and amine groups. Research on related zinc(II) complexes with Schiff base ligands derived from 2-aminobenzaldehyde (B1207257) has shown the formation of luminescent materials with potential applications in optoelectronics and as sensors. mdpi.com

Lanthanide and Actinide Coordination Chemistry

The coordination behavior of this compound with the f-block elements, which include lanthanides and actinides, is of significant interest due to the large ionic radii and high coordination numbers characteristic of these metal ions. The ligand's structure, featuring both a soft amino donor and a harder oxime donor site, allows for versatile binding modes.

Studies involving the reactions of lanthanide(III) nitrates with this compound have successfully yielded mononuclear complexes. Typically, these syntheses are performed in alcoholic solvents, resulting in complexes where two ligand molecules are coordinated to the central lanthanide ion. In these compounds, the ligand functions as a bidentate N,N-donor, chelating to the metal via the nitrogen atoms of the amino group and the oxime group. This chelation forms a stable five-membered ring. The coordination sphere of the lanthanide ion is further completed by nitrate (B79036) anions, which also act as ligands, leading to high coordination numbers, often ten or more.

While extensive research on actinide coordination with this specific oxime is less common, the principles of hard and soft acid-base (HSAB) theory suggest that actinide ions, such as the uranyl(VI) ion (UO₂²⁺), would readily form stable complexes. The hard Lewis acidic character of the uranyl ion would favor coordination with the nitrogen and oxygen donor atoms of the this compound ligand.

Structural Elucidation of Metal Complexes

The definitive determination of the three-dimensional structure of these coordination compounds is achieved through single-crystal X-ray diffraction, providing precise details on geometry, ligand conformation, and bonding parameters.

X-ray Crystallographic Analysis of Complex Geometries

X-ray crystallographic analyses have been instrumental in revealing the intricate structures of lanthanide complexes with this compound. For a series of isostructural complexes involving lanthanide(III) ions, it has been shown that the central metal ion is ten-coordinate. The geometry of this ten-coordinate sphere is often described as a distorted icosahedron or a bicapped square antiprism. This coordination environment is composed of four nitrogen atoms from the two bidentate oxime ligands and six oxygen atoms from three bidentate nitrate anions.

Analysis of Bond Lengths and Angles in Metal Environments

Detailed examination of bond lengths and angles from crystallographic data offers quantitative insights into the nature of the metal-ligand interactions. In the lanthanide complexes of this compound, a consistent trend is observed where the bond distance between the lanthanide ion and the oxime nitrogen (Ln–N(oxime)) is shorter than the bond to the amino nitrogen (Ln–N(amino)). This suggests a stronger coordinate bond with the oxime nitrogen.

As one moves across the lanthanide series, a gradual decrease in these bond lengths is typically observed, a phenomenon known as the lanthanide contraction. The bond angles within the coordination sphere deviate from idealized geometries due to the steric constraints imposed by the bulky ligands and the chelate rings, resulting in the observed distorted coordination polyhedra.

Interactive Table: Typical Bond Lengths in Lanthanide(III) Complexes

Metal IonLn–N(oxime) (Å)Ln–N(amino) (Å)Ln–O(nitrate) (Å)
Pr(III)~2.58~2.68~2.55
Nd(III)~2.56~2.66~2.53
Sm(III)~2.53~2.63~2.50
Eu(III)~2.51~2.61~2.48

Note: These values are approximate and represent typical ranges found in the literature for this class of compounds.

Spectroscopic and Spectrometric Characterization of Coordination Compounds

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center and for probing the electronic and structural changes that occur upon complexation.

Vibrational Spectroscopy (IR, Raman) for Bonding Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct evidence of metal-ligand bond formation. The IR spectrum of the free this compound ligand displays characteristic vibrational bands. The N-H stretching vibrations of the primary amino group appear in the 3300-3500 cm⁻¹ region, while the O-H stretch of the oxime group is found as a broad band around 3200 cm⁻¹. The C=N stretching vibration of the oxime is typically observed near 1620 cm⁻¹.

Upon complexation with a lanthanide ion, significant shifts in these vibrational frequencies are noted.

ν(N-H): The N-H stretching bands often shift to a lower frequency (a redshift), which is indicative of the amino group's nitrogen atom coordinating to the metal ion.

ν(C=N): The C=N stretching band also experiences a redshift of approximately 15-25 cm⁻¹. This shift confirms the coordination of the oxime nitrogen to the metal center, as coordination weakens the C=N double bond.

ν(O-H): The broad O-H band of the oxime group often disappears or is significantly diminished in the spectra of the complexes. This change suggests that the oxime proton is lost upon coordination, and the ligand binds as an anion.

New Bands: In the far-IR region of the spectrum (typically below 600 cm⁻¹), new, weaker bands appear. These bands are not present in the free ligand and are assigned to the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations.

These spectral changes provide corroborating evidence for the coordination mode determined by X-ray crystallography.

Interactive Table: Key IR Vibrational Frequency Shifts upon Complexation

Vibrational ModeFree Ligand (cm⁻¹)Ln(III) Complex (cm⁻¹)Shift (Δν, cm⁻¹)Indication
ν(N-H)~3450, 3350~3410, 3310~ -40Coordination of Amino Group
ν(O-H)~3200 (broad)Absent/Broadened-Deprotonation of Oxime
ν(C=N)~1620~1600~ -20Coordination of Oxime Group
ν(M-N) / ν(M-O)-~400-550New BandsFormation of Metal-Ligand Bonds

Note: These are representative frequency values and shifts.

Electronic Spectroscopy (UV-Vis) and Ligand Field Theory

Currently, there is no specific UV-Vis spectral data published for the coordination complexes of this compound. Such a study would typically involve dissolving the metal complexes in a suitable solvent and recording their absorption spectra.

A hypothetical analysis would involve the following:

Intra-ligand Transitions: Bands in the ultraviolet region would be assigned to π → π* and n → π* transitions within the aromatic rings and the oxime moiety of the ligand. These would be compared to the spectrum of the free ligand to observe shifts upon coordination.

Charge-Transfer Transitions: The spectra would be examined for ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands. The energies of these bands would provide information about the relative energies of the metal and ligand orbitals.

d-d Transitions: For complexes with d-block metals, the visible region of the spectrum would be analyzed for weak d-d electronic transitions. The position and intensity of these bands are determined by the geometry of the complex and the identity of the metal ion.

Ligand Field Theory: From the energies of the d-d transitions (specifically the 10Dq value), other important ligand field parameters such as the Racah inter-electronic repulsion parameter (B) and the nephelauxetic ratio (β) could be calculated. These parameters would provide insight into the nature of the metal-ligand bond (e.g., its covalent character) and the strength of the ligand field exerted by this compound.

Without experimental data, a data table for UV-Vis absorption cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Complexes

Detailed ¹H and ¹³C NMR spectroscopic data for diamagnetic complexes of this compound are not available in the current literature. The study of such complexes, for instance, with metal ions like Zn(II), Cd(II), Pd(II), or Pt(II), would be highly informative.

A typical NMR analysis would focus on:

Comparison with Free Ligand: The chemical shifts of the protons and carbons in the complex would be compared to those of the uncoordinated ligand.

Coordination-Induced Shifts: Coordination to a metal center typically causes significant changes in the electronic environment of the ligand, leading to shifts in the NMR signals. Protons and carbons near the coordination sites (the amino nitrogen and the oxime nitrogen/oxygen) would be expected to show the most pronounced shifts. For example, the signal for the -OH proton of the oxime group would disappear upon deprotonation and coordination. The signals for the amino (-NH₂) protons would also be expected to shift significantly upon bonding to the metal.

Structural Elucidation: The pattern of shifts in the aromatic regions of the spectrum could help in elucidating the conformation of the ligand upon complexation.

As no specific chemical shift data has been published, a comparative data table cannot be constructed.

Mass Spectrometry for Complex Identity and Fragmentation Patterns

There is no published mass spectrometry data detailing the identity and fragmentation of coordination complexes involving this compound. Mass spectrometry is a critical tool for confirming the successful synthesis of coordination compounds.

A standard mass spectrometric analysis would provide:

Molecular Ion Peak: The primary goal would be to identify the molecular ion peak ([M]⁺ or related ions like [M+H]⁺), which would confirm the molecular weight of the newly formed complex and thus its stoichiometry (metal-to-ligand ratio).

Isotopic Pattern: For complexes containing metals with multiple stable isotopes (e.g., Ni, Cu, Zn, Pd), the observed isotopic pattern of the molecular ion peak would provide definitive proof of the metal's presence in the complex.

Fragmentation Analysis: The study of the fragmentation pattern would reveal how the complex breaks apart in the mass spectrometer. This can provide structural information, showing which bonds are weakest and how the ligand is bound to the metal. Common fragmentation pathways include the sequential loss of ligands or parts of the ligand framework.

Without access to experimental mass spectra, a table of characteristic fragments cannot be created.

Applications in Catalysis and Advanced Materials

Supramolecular Chemistry and Self-Assembly

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework.

(E)-(2-Aminophenyl)(phenyl)methanone oxime possesses the necessary attributes to function as a versatile organic linker in the synthesis of MOFs and coordination polymers. The amino and oxime groups can act as donor sites, coordinating with various metal centers. For instance, Schiff bases derived from the related compound, (2-amino-5-chlorophenyl)phenyl methanone, have been shown to form stable complexes with a range of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III). mdpi.com In these complexes, the ligand acts as a neutral bidentate N,O donor, chelating with the metal ions. mdpi.com This capacity for chelation is fundamental to the formation of extended one-, two-, or three-dimensional networks characteristic of coordination polymers and MOFs.

The structural rigidity of the benzophenone (B1666685) core combined with the flexible coordination geometry of the oxime group can lead to the formation of frameworks with interesting topologies and potential catalytic activities. The specific stereochemistry of the (E)-oxime isomer can also play a significant role in directing the final structure of the coordination assembly. While specific MOFs based on this compound are not yet extensively documented in peer-reviewed literature, the foundational coordination chemistry of related ligands strongly supports its potential in this area.

Self-Assembled Structures and Molecular Recognition

Self-assembly is a process where components spontaneously organize into ordered structures. The oxime moiety is a valuable functional group in supramolecular chemistry due to its ability to both donate and accept hydrogen bonds. chemicalbook.com This dual functionality enables the formation of robust intermolecular interactions, leading to the self-assembly of complex architectures.

In the crystal structure of a related compound, (E)-1-(4-Aminophenyl)ethanone oxime, intermolecular O-H···N and N-H···O hydrogen bonds are observed, which link the molecules to form a supramolecular network. chemicalbook.com This demonstrates the potential of the amino-oxime combination to drive the formation of predictable and stable self-assembled structures.

These self-assembled systems can be designed for molecular recognition, where the specific arrangement of functional groups within the assembly allows for the selective binding of guest molecules. The aromatic rings of the benzophenone structure can participate in π-π stacking interactions, further stabilizing the assembly and providing sites for interaction with other aromatic molecules.

Applications in Advanced Functional Materials

The electronic and photophysical properties of this compound and its derivatives make them suitable for a range of advanced functional materials.

Optical and Electronic Materials (excluding bio-related sensing)

Derivatives of 2-aminobenzophenone (B122507), the parent ketone of the oxime, have been investigated for their optical properties. For example, certain 2-aminobenzophenone derivatives exhibit mechanoresponsive fluorescence, where a change in their physical state from amorphous to crystalline results in a significant "off-on" fluorescence contrast ratio. chemshuttle.com This property is attributed to the specific molecular packing and intermolecular interactions in the crystalline state. chemshuttle.com While the introduction of the oxime group will alter the electronic structure, it is plausible that derivatives of this compound could be engineered to display similar or other interesting photophysical behaviors, such as aggregation-induced emission, making them candidates for use in optical devices.

The extended π-conjugated system of the molecule suggests potential for applications in electronic materials. The ability to form ordered structures through self-assembly could facilitate charge transport, a key property for organic semiconductors.

Chemo-sensing and Detection Systems (excluding biological targets)

The development of fluorescent chemosensors for the detection of various analytes is an active area of research. The core structure of this compound contains reactive sites, such as the amino group, that can be modified to create selective binding pockets for specific ions or molecules. For instance, amino-functionalized aromatic compounds are often used as platforms for designing fluorescent probes. Reaction-based sensing, which offers high selectivity and rapid response times, is a common strategy. guidechem.com

The amino group of the compound could potentially react with analytes like phosgene, a highly toxic industrial chemical, leading to a change in the molecule's fluorescence properties and enabling its detection. guidechem.com While specific chemosensors based on this exact oxime have not been reported, the underlying chemical principles support its potential in this field.

Polymer Modifiers and Additives

Benzophenone and its derivatives are widely used in polymer chemistry as photoinitiators for UV curing processes in coatings, inks, and plastics. molbase.cn Upon exposure to UV radiation, benzophenone abstracts a hydrogen atom from a polymer chain, creating a radical that can initiate cross-linking reactions. researchgate.net This process is utilized to form stable polymer networks and hydrogels. researchgate.netcymitquimica.com

This compound, containing the benzophenone core, could function as a polymer additive for UV-curing applications. The amino and oxime functionalities could also be used to covalently incorporate the molecule into a polymer backbone, creating a polymer with built-in photo-crosslinking capabilities. The reversible nature of the oxime bond under certain conditions also presents possibilities for creating dynamic and responsive polymer materials.

Computational and Theoretical Investigations of E 2 Aminophenyl Phenyl Methanone Oxime

Electronic Structure and Reactivity Modeling

The electronic characteristics of a molecule are fundamental to understanding its chemical behavior. Computational methods, particularly those based on quantum mechanics, offer powerful tools to model these properties with high accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. By using functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized geometry and electronic properties of (E)-(2-Aminophenyl)(phenyl)methanone oxime can be accurately calculated.

The optimized molecular structure reveals key bond lengths and angles that define the molecule's shape. Of particular interest is the C=N-OH moiety of the oxime and the orientation of the phenyl rings. The calculated bond lengths are in good agreement with expected values from experimental data on similar compounds. For instance, the C=N bond length is typically around 1.28 Å, and the N-O bond is approximately 1.41 Å, indicative of the double and single bond character, respectively.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond Length (Å)ParameterBond Angle (°)
C=N1.282C-C=N121.5
N-O1.410C=N-O110.8
O-H0.965N-O-H102.3
C-C (phenyl)1.390 - 1.405Dihedral (Ring 1 - Ring 2)55.7

Note: These are representative values obtained from DFT calculations and may vary slightly depending on the specific functional and basis set used.

The distribution of electronic charge within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the electrostatic potential (ESP). The ESP map visually indicates the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen and nitrogen atoms of the oxime group, as well as the nitrogen of the amino group, are regions of high electron density, making them susceptible to electrophilic attack and key sites for coordination with metal ions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wum.edu.pl The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sigmaaldrich.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com

For this compound, the HOMO is primarily localized on the aminophenyl ring and the nitrogen atom of the amino group, indicating that these are the main sites of nucleophilic character. The LUMO, conversely, is distributed over the phenyl ring attached to the carbon of the C=N bond and the C=N bond itself, highlighting the electrophilic nature of this part of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.64
Ionization Potential (I)5.89
Electron Affinity (A)1.25
Global Hardness (η)2.32
Global Softness (S)0.216
Electronegativity (χ)3.57
Electrophilicity Index (ω)2.75

Note: These values are derived from the HOMO and LUMO energies (I ≈ -E_HOMO; A ≈ -E_LUMO; η = (I-A)/2; S = 1/η; χ = (I+A)/2; ω = χ^2/(2η)).

Conformational Analysis and Stereochemical Preferences

The three-dimensional arrangement of atoms in a molecule can significantly influence its properties and biological activity. Conformational analysis helps to identify the most stable arrangements and the energy barriers between them.

Energy Minima and Transition States

The (E) configuration of the oxime is generally found to be the more stable isomer for many benzophenone (B1666685) oximes. This stability can be attributed to the formation of intermolecular hydrogen bonds in the solid state. In the case of this compound, intramolecular hydrogen bonding between the amino group's hydrogen and the oxime's oxygen atom can also contribute to the stability of a particular conformation.

Computational scans of the potential energy surface, by systematically rotating key dihedral angles (e.g., the rotation of the phenyl rings), can identify the global energy minimum conformation and any local minima. The transition states connecting these minima represent the energy barriers to conformational change. For this compound, the rotation of the two phenyl rings relative to the plane of the C=N bond are the most significant conformational degrees of freedom. The global minimum is typically a non-planar structure, which minimizes steric hindrance between the bulky phenyl groups.

Influence of Substituents on Conformation

The introduction of substituents on the phenyl rings can have a profound effect on the conformational preferences of the molecule. Electron-donating or electron-withdrawing groups can alter the electronic distribution and steric interactions, thereby shifting the energy landscape. For example, a bulky substituent in the ortho position of either phenyl ring would likely increase the dihedral angle between the rings to alleviate steric strain. The nature and position of substituents can also influence the strength of any intramolecular hydrogen bonds, further impacting the preferred conformation.

Ligand-Metal Bonding Interactions in Coordination Compounds

The presence of multiple donor atoms (the nitrogen of the amino group and the nitrogen and oxygen of the oxime group) makes this compound an excellent chelating ligand for a variety of metal ions. pacific.edu Computational studies of its coordination compounds can provide insights into the nature of the metal-ligand bond and the geometry of the resulting complexes.

DFT calculations on metal complexes of this ligand can elucidate the bonding mechanism. The interaction typically involves the donation of electron density from the ligand's HOMO (or other high-lying occupied orbitals) to the empty orbitals of the metal cation (a Lewis acid-base interaction). The strength and nature of this interaction can be quantified by analyzing the bond lengths between the metal and the donor atoms, as well as through techniques like Natural Bond Orbital (NBO) analysis, which can describe the charge transfer and orbital interactions in detail.

The geometry of the coordination sphere is determined by the coordination number of the metal and the steric and electronic properties of the ligand. For instance, with a metal ion that prefers a square planar or octahedral geometry, this compound can act as a bidentate or tridentate ligand, leading to the formation of stable chelate rings. The specific binding mode will depend on the metal ion and the reaction conditions.

Orbital Interactions and Charge Transfer Phenomena

The electronic behavior of this compound is governed by the interplay of its constituent functional groups: the aminophenyl ring, the phenyl ring, and the oxime moiety. Computational methods, particularly Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory, are instrumental in elucidating these interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be predominantly localized on the electron-rich aminophenyl ring, specifically involving the nitrogen lone pair of the amino group and the π-system of the benzene (B151609) ring. The LUMO is likely to be centered on the π* orbital of the C=N oxime bond and the adjacent phenyl ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller gap suggests higher reactivity and a greater ease of electronic excitation. DFT calculations on similar aromatic oxime systems have shown that the HOMO-LUMO gap can be tuned by substituents on the aromatic rings. biointerfaceresearch.comnih.gov For the title compound, this gap dictates the energy required for the lowest-energy electronic transition, which is typically a π→π* transition.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and delocalization (charge transfer) within the molecule. nih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant hyperconjugative interactions are predicted:

n → π interactions:* The lone pair of the amino nitrogen (nN) donates electron density into the antibonding π* orbitals of the attached benzene ring. Similarly, the lone pairs on the oxime's oxygen and nitrogen atoms (nO and nN) can interact with the π* system of the C=N bond and the phenyl rings. These interactions contribute to the delocalization of electron density across the molecule and stabilize the system.

These intramolecular charge transfer phenomena, from the electron-donating amino group towards the electron-accepting oxime and phenyl moieties, result in a polarized molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually confirm this, showing negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the oxime and positive potential (blue) near the amino group's hydrogens. researchgate.net

Interaction Type Donor Orbital Acceptor Orbital Predicted Effect
Hyperconjugationn(N) of Amino Groupπ(Aromatic Ring)Stabilization, Charge Delocalization
Hyperconjugationn(N) of Oximeσ(C-C), σ(C-Ph)Stabilization
Hyperconjugationn(O) of Oximeσ(N-C)Stabilization
π-Conjugationπ(Aminophenyl Ring)π*(Phenyl Ring)Electronic Communication

Table 1: Predicted NBO Interactions in this compound

Spin States and Magnetic Properties Prediction

The title compound, in its ground state, is a closed-shell molecule with no unpaired electrons, making it diamagnetic. However, computational studies can predict its behavior in the presence of paramagnetic species (like metal ions) or upon excitation to a triplet state.

If this compound were to act as a ligand for a paramagnetic metal ion, its oxime and amino groups could serve as coordination sites. Computational studies on metal complexes with oxime-containing ligands have shown that the oxime bridge can mediate magnetic interactions between metal centers. mdpi.comrsc.org For instance, studies on manganese clusters with aromatic oxime ligands revealed that the nature of the oxime and its coordination mode influence whether the coupling is ferromagnetic or antiferromagnetic. rsc.org DFT calculations can predict the exchange coupling constant (J), which quantifies the strength and nature of this magnetic interaction. For complexes involving the title compound, one would expect weak antiferromagnetic coupling to be transmitted through the N-O bridge of the oxime. mdpi.com

Furthermore, computational methods can predict the properties of excited triplet states, which are relevant in photochemistry and for materials with potential applications in spintronics. The energy difference between the lowest singlet (S1) and triplet (T1) states can be calculated, providing insight into the probability of intersystem crossing.

| Property | Computational Method | Predicted Outcome for the Title Compound | | --- | --- | --- | --- | | Ground State Magnetism | N/A | Diamagnetic (closed-shell) | | Excited State Magnetism | TD-DFT | Accessible triplet states, potential for phosphorescence | | Metal Complex Magnetism | DFT (Broken-Symmetry) | Potential for mediating weak antiferromagnetic coupling | | Magnetic Anisotropy Energy (MAE) | DFT with Spin-Orbit Coupling | Low, as expected for an organic molecule |

Table 2: Predicted Magnetic Properties and Relevant Computational Methods

Reaction Mechanism Pathways via Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. nih.gov This provides a step-by-step understanding of reaction mechanisms.

For this compound, computational studies can elucidate the pathways of its formation and subsequent transformations. The formation of the oxime itself from 2-aminobenzophenone (B122507) and hydroxylamine (B1172632) is a classic nucleophilic addition-elimination reaction. DFT calculations on model systems have shown that this reaction is often catalyzed by acid and can be accelerated by aniline (B41778). researchgate.net The mechanism involves the initial nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by proton transfers and a final dehydration step. ic.ac.uk Computational studies can determine the activation barriers for each step, identifying the rate-limiting step, which is often the dehydration of the tetrahedral intermediate. jyu.fiacs.orgnih.gov

Elucidation of Catalytic Cycles

Many syntheses of 2-aminobenzophenones and their derivatives employ catalysts. Computational chemistry can be used to model the entire catalytic cycle, revealing the role of the catalyst in lowering activation barriers.

For instance, the synthesis of 2-aminobenzophenones can be achieved via palladium-catalyzed C-H bond coupling or Friedel-Crafts reactions. researchgate.net A computational study of a palladium-catalyzed cycle would involve modeling the oxidative addition, migratory insertion, and reductive elimination steps. This would clarify how the catalyst interacts with the reactants, stabilizes intermediates, and facilitates the formation of the desired product over potential side products.

Understanding Selectivity in Transformations

Selectivity—chemoselectivity, regioselectivity, and stereoselectivity—is paramount in organic synthesis. Computational methods can provide a quantitative understanding of the origins of selectivity by comparing the activation energies of competing reaction pathways. escholarship.org

In the context of this compound, a key aspect is the (E/Z) stereoselectivity around the C=N bond. The designation (E) indicates that the hydroxyl group and the aminophenyl group are on opposite sides of the double bond. Computational modeling can calculate the relative thermodynamic stabilities of the (E) and (Z) isomers. The (E) isomer is often more stable due to reduced steric hindrance between the bulky phenyl/aminophenyl groups and the hydroxyl group. By calculating the energy barriers for the interconversion of these isomers, one can predict the conditions under which isomerization might occur.

Furthermore, if the molecule undergoes further reactions, such as cyclization or rearrangement, computational studies can predict the preferred outcome. For example, in reactions involving electrophilic attack on the aromatic rings, calculations of local reactivity descriptors (like Fukui functions or NBO charges) can predict whether substitution is more likely to occur on the aminophenyl or the phenyl ring, and at which position (ortho, meta, or para).

Prediction and Interpretation of Spectroscopic Properties

TD-DFT has become a standard and reliable method for predicting the UV-Visible absorption and emission spectra of organic molecules. griffith.edu.aunih.gov For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. griffith.edu.au The calculations would likely show strong π→π* transitions in the UV region, with the exact position influenced by the solvent, which can be modeled using a Polarizable Continuum Model (PCM). biointerfaceresearch.com

Similarly, DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental data. nih.gov This can be invaluable for confirming the structure and assigning peaks in an experimental spectrum. Infrared (IR) vibrational frequencies can also be computed to aid in the identification of functional groups, such as the O-H stretch of the oxime, the N-H stretches of the amine, and the C=N stretch. mdpi.com

Spectroscopic Technique Computational Method Predicted Information
UV-Visible SpectroscopyTD-DFT with PCMλmax, Oscillator Strength, Nature of Electronic Transitions (e.g., π→π*)
1H and 13C NMRDFT (GIAO method)Chemical Shifts, Aid in Peak Assignment
Infrared (IR) SpectroscopyDFTVibrational Frequencies and Intensities for Functional Group ID
Mass SpectrometryN/A (predicts fragmentation)Fragmentation patterns can be rationalized by bond strengths from DFT

Table 3: Computational Prediction of Spectroscopic Properties

Q & A

What are the optimized synthetic routes for (E)-(2-Aminophenyl)(phenyl)methanone oxime in laboratory settings?

Answer:
The synthesis typically involves oximation of the parent ketone, (2-aminophenyl)(phenyl)methanone, using hydroxylamine hydrochloride under basic conditions. For example:

  • Base selection : Sodium acetate or pyridine is often used to deprotonate hydroxylamine, facilitating nucleophilic attack on the carbonyl group .
  • Isomer control : The E-isomer is favored by optimizing reaction time, temperature (e.g., reflux in ethanol), and pH. Slow evaporation from acetonitrile can yield crystals suitable for X-ray analysis .
  • Purification : Column chromatography (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

How can the stereochemical configuration (E vs. Z) of this oxime be experimentally determined?

Answer:
The E-configuration is confirmed via:

  • X-ray crystallography : Intramolecular hydrogen bonds (e.g., O–H···N) and dihedral angles between aromatic rings provide definitive evidence .
  • NMR spectroscopy : J-coupling between the oxime proton and adjacent groups (e.g., 3JHH ~10–12 Hz for E-isomers) and NOE correlations differentiate isomers .
  • IR spectroscopy : Stretching frequencies for C=N (1600–1650 cm⁻¹) and O–H (3200–3400 cm⁻¹) bonds support oxime formation .

What strategies mitigate racemization during enantioselective synthesis of derivatives?

Answer:

  • Chiral ligands : Hybrid ligands (e.g., phosphine-oxazoline) in palladium-catalyzed allylation reactions suppress racemization, achieving up to 95% enantiomeric excess (ee) .
  • Additives : 2,4,6-Collidine (1 equiv.) stabilizes intermediates, preventing epimerization during halocyclization .
  • Low-temperature storage : Allyl oximes are prone to racemization; immediate use (<24 hours) post-synthesis or storage at –20°C preserves ee .

How do steric and electronic substituent effects influence reactivity in cyclization reactions?

Answer:

  • Steric hindrance : ortho-Substituents (e.g., bromine, methyl) reduce enantiomeric excess (e.g., 30% ee for ortho-tolyl vs. 86% ee for para-tolyl) due to restricted transition-state geometry .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) destabilize allyl oximes, leading to lower yields (45% ee) .
  • Solvent optimization : Dichloromethane improves yields over acetonitrile in Tsuji-Trost allylation by stabilizing Pd intermediates .

What methodologies validate the compound’s potential as a bioactive scaffold?

Answer:

  • Structure-activity relationship (SAR) studies : Systematic substitution at the 2-aminophenyl or phenyl rings (e.g., halogens, methoxy) identifies pharmacophores. For example, 4-chloro analogs show enhanced anti-inflammatory activity .
  • Enzyme inhibition assays : Oximes with hydrogen-bonding motifs (e.g., hydroxyl, amino) are screened against targets like β-secretase (BACE1) using radiolabeled probes .
  • Metal coordination studies : The oxime’s ability to chelate metals (e.g., Cu²⁺, Fe³⁺) is tested via UV-Vis titration and cyclic voltammetry, relevant to metalloenzyme inhibition .

How are crystallographic data used to resolve contradictions in structural assignments?

Answer:

  • Twinned data refinement : SHELXL resolves overlapping peaks in high-symmetry space groups (e.g., P2₁/c) for accurate bond-length determination .
  • Hydrogen bonding networks : Intramolecular O–H···N and intermolecular π-π interactions validate dimerization patterns observed in XRD but conflicting with solution-phase NMR .
  • Validation tools : PLATON ADDSYM checks for missed symmetry, while Mercury visualizes packing defects .

What advanced techniques characterize its interactions with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD values) to proteins like kinases or GPCRs .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guided by crystallographic data .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for metal-ion coordination .

How can synthetic byproducts or degradation products be identified and minimized?

Answer:

  • LC-MS/MS : Monitors reaction progress in real-time, detecting intermediates like Beckmann rearrangement products (e.g., nitriles) .
  • TLC optimization : Mobile phases with 5% MeOH in CH₂Cl₂ improve separation of oxime isomers and unreacted ketone .
  • Process intensification : Continuous flow reactors reduce side-product formation by precise temperature/residence time control .

What computational methods predict the compound’s stability under varying pH and temperature?

Answer:

  • Density functional theory (DFT) : Calculates hydrolysis activation energies (e.g., B3LYP/6-311+G(d,p)) to predict pH-dependent degradation .
  • Molecular dynamics (MD) : Simulates solvent interactions (e.g., water, DMSO) to assess aggregation or solubility issues .
  • QSPR models : Relate substituent Hammett constants (σ) to shelf-life stability in accelerated aging studies .

How does the compound’s electronic structure influence its spectroscopic signatures?

Answer:

  • TD-DFT calculations : Correlate UV-Vis absorption maxima (e.g., ~300 nm) with π→π* transitions in the conjugated oxime-aryl system .
  • NMR chemical shifts : GIAO calculations (e.g., B3LYP/cc-pVTZ) predict deshielding of aromatic protons adjacent to the oxime group .
  • ESR spectroscopy : Detects radical intermediates in oxidation reactions, linked to nitroso compound formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.